1,3,5-Triazine, hexahydro-1,3,5-trioctadecyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazine, hexahydro-1,3,5-trioctadecyl- is a derivative of hexahydro-1,3,5-triazine, a class of heterocyclic compounds. These compounds are known for their structural flexibility and are characterized by the presence of three nitrogen atoms in a six-membered ring. The hexahydro derivatives are reduced forms of 1,3,5-triazine, which is an aromatic heterocycle .
Vorbereitungsmethoden
The synthesis of N,N’,N’'-trisubstituted hexahydro-1,3,5-triazines typically involves the condensation of a primary amine with formaldehyde. For example, the synthesis of 1,3,5-trimethyl-1,3,5-triazacyclohexane can be achieved through the reaction of formaldehyde with methylamine . The general reaction is as follows: [ 3 \text{CH}_2\text{O} + 3 \text{H}_2\text{NMe} \rightarrow (\text{CH}_2\text{NMe})_3 + 3 \text{H}_2\text{O} ]
For C-substituted derivatives, aldehydes react with ammonia: [ 3 \text{RCHO} + 3 \text{NH}_3 \rightarrow (\text{RCHNH})_3 + 3 \text{H}_2\text{O} ]
Industrial production methods often involve similar condensation reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Hexahydro-1,3,5-triazines undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding triazine derivatives.
Reduction: Reduction reactions can further modify the substituents on the nitrogen atoms.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with acyl chlorides can produce N,N’,N’'-triacyltriazines .
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazine, hexahydro-1,3,5-trioctadecyl- and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as ligands in coordination chemistry and as intermediates in organic synthesis.
Biology: Some derivatives exhibit antimicrobial properties and are used in biocides.
Industry: Used in the production of polymers and as stabilizers in various industrial processes.
Wirkmechanismus
The mechanism of action of hexahydro-1,3,5-triazines often involves their ability to form stable complexes with metal ions, which can then participate in various catalytic processes. The molecular targets and pathways involved depend on the specific application. For example, in antimicrobial applications, the compound may release formaldehyde, which exerts its effects by denaturing proteins and nucleic acids .
Vergleich Mit ähnlichen Verbindungen
Hexahydro-1,3,5-triazine derivatives can be compared with other triazine compounds such as:
1,3,5-Triazine: An aromatic heterocycle with different chemical properties due to its aromaticity.
1,3,5-Trimethyl-1,3,5-triazinane: A related hexahydro-1,3,5-triazine with methyl groups instead of octadecyl groups.
1,3,5-Trinitroso-1,3,5-triazine: A triazine derivative with nitroso groups, used in explosives.
The uniqueness of 1,3,5-Triazine, hexahydro-1,3,5-trioctadecyl- lies in its specific substituents, which confer distinct physical and chemical properties, making it suitable for specialized applications.
Eigenschaften
CAS-Nummer |
58036-76-3 |
---|---|
Molekularformel |
C57H117N3 |
Molekulargewicht |
844.6 g/mol |
IUPAC-Name |
1,3,5-trioctadecyl-1,3,5-triazinane |
InChI |
InChI=1S/C57H117N3/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-58-55-59(53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)57-60(56-58)54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-57H2,1-3H3 |
InChI-Schlüssel |
INNPOOOOHGTAEY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN1CN(CN(C1)CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.